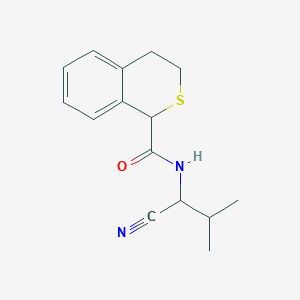![molecular formula C17H21N3O2S B2396129 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone CAS No. 484694-57-7](/img/structure/B2396129.png)
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone, also known as EPPES, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPES is a highly versatile compound, and its unique chemical properties make it an ideal candidate for a wide range of applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-bromoethanethiol followed by reaction with 2-ethylpiperidine-1-carboxaldehyde.
Starting Materials
2-amino-5-phenyl-1,3,4-oxadiazole, 2-bromoethanethiol, 2-ethylpiperidine-1-carboxaldehyde
Reaction
Step 1: 2-amino-5-phenyl-1,3,4-oxadiazole is reacted with 2-bromoethanethiol in the presence of a base such as potassium carbonate in DMF to form 2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)ethanethiol., Step 2: The resulting product from step 1 is then reacted with 2-ethylpiperidine-1-carboxaldehyde in the presence of a base such as sodium methoxide in methanol to form the final product, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is not fully understood. However, studies have shown that 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone inhibits the activity of enzymes that are involved in cancer cell growth. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammatory diseases.
Effets Biochimiques Et Physiologiques
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone inhibits the activity of enzymes that are involved in cancer cell growth. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammatory diseases. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit excellent photoluminescent properties, making it a potential candidate for the development of sensors.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has several advantages as a research tool. It is a highly versatile compound that can be used in a wide range of applications. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit excellent photoluminescent properties, making it a potential candidate for the development of sensors. However, the synthesis of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a complex process that requires expertise in organic chemistry. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is also a relatively new compound, and its properties are not fully understood.
Orientations Futures
There are several future directions for the research of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone. In the field of medicine, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has shown promising results as an anticancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone and to develop more effective treatments for cancer and inflammatory diseases.
In the field of material science, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has shown potential as a fluorescent probe for the detection of metal ions. Further research is needed to develop more sensitive and selective sensors based on 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone.
In conclusion, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a highly versatile compound that has potential applications in various fields. Its unique chemical properties make it an ideal candidate for a wide range of applications. The synthesis of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a complex process that requires expertise in organic chemistry. Further research is needed to fully understand the properties and potential applications of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone.
Applications De Recherche Scientifique
1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been extensively studied for its potential applications in various fields. In the field of medicine, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit anticancer properties. Studies have shown that 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of material science, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit excellent photoluminescent properties. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been used as a fluorescent probe for the detection of metal ions, making it a potential candidate for the development of sensors.
Propriétés
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-14-10-6-7-11-20(14)15(21)12-23-17-19-18-16(22-17)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVJYMJXXJVBGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2396046.png)
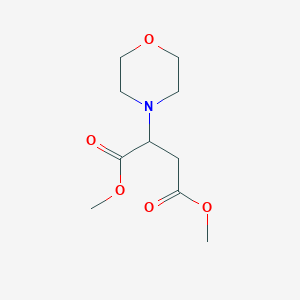
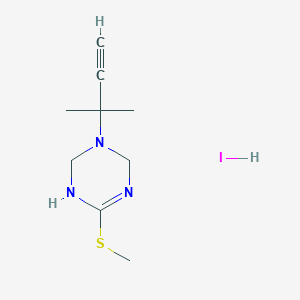
![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
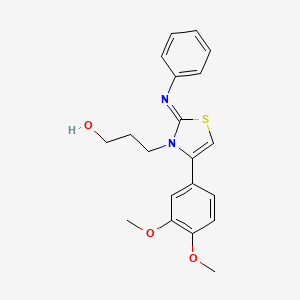
![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)
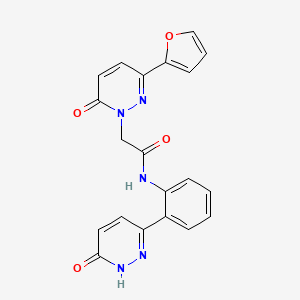
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
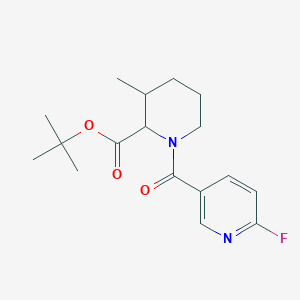
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)
